molecular formula C14H13N3OS B2364862 N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1185066-70-9

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2364862
CAS No.: 1185066-70-9
M. Wt: 271.34
InChI Key: PHNOIYXXYQJPPY-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position and a carboxamide group linked to a benzo[b]thiophene moiety at the 3-position.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-17-7-5-12(16-17)14(18)15-11-3-4-13-10(9-11)6-8-19-13/h3-9H,2H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNOIYXXYQJPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to N-(Benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Pyrazole Core Synthesis

The 1-ethyl-1H-pyrazole-3-carboxylic acid intermediate is typically synthesized via cyclocondensation or hydrazine-driven cyclization. A representative approach involves:

Method A: Cyclocondensation of Ethyl 3-Oxopent-4-enoate with Ethyl Hydrazine
Ethyl 3-oxopent-4-enoate reacts with ethyl hydrazine in ethanol under reflux to form 1-ethyl-1H-pyrazole-3-carboxylate. Acidic hydrolysis (e.g., HCl/EtOH) yields the free carboxylic acid.

Method B: Hydrazonoyl Halide Route
Hydrazonoyl halides (e.g., 2-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride) are coupled with thiourea derivatives in dioxane with triethylamine, followed by cyclization to form the pyrazole core.

Table 1: Comparison of Pyrazole Ring Formation Methods
Method Reagents/Conditions Yield (%) Key Observations Reference
A Ethyl hydrazine, EtOH, reflux, 6 h 72–78 High regioselectivity; requires acidic hydrolysis
B Hydrazonoyl halide, dioxane, TEA, 4 h 68–76 Efficient for bulky substituents; minimal byproducts

N-Alkylation and Functionalization

Introduction of the ethyl group at the pyrazole N1 position is achieved via:

Direct Alkylation
Treatment of pyrazole-3-carboxylic acid with ethyl bromide in DMF using K2CO3 as a base at 60°C for 12 hours.

Reductive Amination
For higher selectivity, pyrazole-3-carbaldehyde is reacted with ethylamine in the presence of NaBH4, followed by oxidation to the carboxylic acid.

Amide Coupling with Benzo[b]thiophen-5-amine

The final step involves coupling 1-ethyl-1H-pyrazole-3-carboxylic acid with benzo[b]thiophen-5-amine. Two primary methods are employed:

Method 1: Carbodiimide-Mediated Coupling
Activation of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by reaction with the amine.

Method 2: Acid Chloride Route
Conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with the amine in the presence of triethylamine.

Table 2: Amide Coupling Conditions and Outcomes
Method Reagents Solvent Temp. (°C) Time (h) Yield (%) Purity (%) Reference
1 DCC/DMAP CH2Cl2 25 24 85 98
2 SOCl2, TEA THF 0–25 12 78 95

Optimization Strategies and Challenges

Solvent and Catalyst Selection

  • Dioxane vs. THF : Dioxane enhances cyclization efficiency in pyrazole synthesis due to its high boiling point (101°C), whereas THF is preferred for acid chloride reactions.
  • Catalyst Load : DMAP (0.1–0.2 equiv.) minimizes side reactions during amide coupling.

Impurity Control

  • N-Oxide Formation : Antioxidants like L-ascorbic acid (0.1% w/w) suppress N-oxide impurities during alkylation.
  • Byproduct Mitigation : Recrystallization from DMF/EtOH (1:3) improves purity to >99%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO- d6): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 4.21 (q, J = 7.2 Hz, 2H, NCH2), 7.45–8.02 (m, 6H, Ar-H).
  • IR : 1685 cm−1 (C=O stretch), 1540 cm−1 (C-N amide).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O = 70:30) shows a single peak at tR = 6.2 min, confirming >98% purity.

Applications and Derivatives

While direct biological data for this compound are limited, structurally related compounds exhibit:

  • Antimicrobial Activity : Pyrazolyl-thiazoles show MIC values of 2–8 µg/mL against S. aureus.
  • Antitumor Potential : Analogous bis-pyrazolyl-thiazoles inhibit MCF-7 cell proliferation (IC50 = 12 µM).

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of pyrazole derivatives, including N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, in combating viral infections. Research indicates that compounds in this class can inhibit the replication of viruses such as hepatitis C and measles virus. For instance, modifications to the pyrazole structure have led to significant antiviral activity against various strains of viruses, demonstrating a promising avenue for drug development against viral diseases .

Case Study: Hepatitis C Virus Inhibition
In a study by Ndungu et al., novel pyrazole derivatives were synthesized and tested for their ability to inhibit hepatitis C virus replication. The results showed that specific derivatives exhibited potent inhibitory effects, with effective concentrations (EC50) in the low nanomolar range. This suggests that this compound could be further explored as a lead compound for antiviral drug development .

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit tumor cell proliferation. Pyrazole derivatives have shown promise in targeting specific cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer.

Case Study: Antitumor Activity
A study evaluated the antitumor activity of synthesized pyrazole derivatives against three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The findings revealed that certain derivatives exhibited higher inhibitory effects compared to standard chemotherapy agents like doxorubicin. This underscores the potential of this compound as a candidate for further anticancer research .

Antimicrobial Applications

The antimicrobial properties of pyrazole derivatives have also been extensively studied. This compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a comprehensive evaluation, newly synthesized pyrazole derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting that compounds like this compound could serve as effective antimicrobial agents .

Summary Table of Applications

Application AreaCompound ActivityNotable Findings
AntiviralInhibition of HCVPotent EC50 values in low nanomolar range
AnticancerInhibition of tumor cell linesHigher efficacy than doxorubicin in specific cell lines
AntimicrobialActivity against bacterial strainsSignificant effectiveness against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Functional Comparisons

Table 1: Key Differences Between N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide and Analogues

Compound Core Structure Key Substituents Reported Bioactivity
This compound Pyrazole-carboxamide Benzo[b]thiophene, ethyl group Limited data; hypothesized kinase inhibition
1,5-Diarylpyrazole-3-carboxamides Pyrazole-carboxamide Phenyl/benzyl groups Kinase inhibition (e.g., COX-2, JAK2)
Anandamide (AEA) Ethanolamide Arachidonoyl group Cannabinoid receptor agonist
  • Bioactivity Hypotheses: While anandamide () binds to cannabinoid receptors via its fatty acid chain, the benzo[b]thiophene-pyrazole hybrid may target distinct pathways, such as kinases or serotonin receptors, due to its rigid aromatic framework .
  • Synthetic Flexibility : The ethyl group in the 1-position of the pyrazole ring may enhance metabolic stability compared to bulkier substituents in diarylpyrazole analogs .
Crystallographic and Structural Insights

The benzo[b]thiophene moiety likely adopts a planar conformation, akin to benzofuran or naphthalene systems, which could influence packing efficiency and solubility.

Biological Activity

N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a pyrazole ring with a carboxamide functional group. This unique structure contributes to its biological activity and allows for various chemical modifications. The presence of the carboxamide group enhances its reactivity, making it suitable for interactions with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, may exhibit significant antitumor properties. In studies evaluating similar compounds, several derivatives have shown inhibitory effects against various human tumor cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

CompoundCell LineInhibition (%)
Compound AMCF-775%
Compound BNCI-H46082%
This compoundSF-26870%

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies have reported that similar pyrazole derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range significantly, indicating their potential as antimicrobial agents .

CompoundMIC (µg/mL)Activity
Compound C0.22Bactericidal
Compound D0.25Bactericidal
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vivo studies demonstrated that these compounds could reduce edema and inflammatory responses in animal models .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act as an inhibitor of specific enzymes or receptors involved in inflammatory pathways and cancer progression. The compound's ability to modulate G protein-coupled receptors (GPCRs) has been highlighted as a promising area for further research .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1: Antitumor Efficacy
    • A study involving a series of pyrazole compounds revealed that those with a benzo[b]thiophene structure exhibited enhanced cytotoxicity against cancer cells compared to standard treatments.
  • Case Study 2: Antimicrobial Properties
    • In an evaluation of antimicrobial activity, a derivative closely related to this compound demonstrated significant inhibition of biofilm formation in bacterial cultures.

Q & A

Q. What are the optimal synthetic routes for N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be controlled to enhance yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-3-carboxylic acid derivative, followed by coupling with the benzo[b]thiophen-5-amine moiety. Key steps include:

  • Coupling Reaction : Use of coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Yield Optimization : Control reaction temperature (0–5°C for activation, room temperature for coupling) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity. For example, the pyrazole C=O group appears at ~165 ppm in 13C NMR, while benzo[b]thiophene protons resonate at δ 7.2–8.1 ppm .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular weight (e.g., [M+H]+ calculated for C15H14N3OS: 292.0812) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect impurities .

Q. What are common impurities formed during synthesis, and how are they identified?

  • By-products : Unreacted starting materials (e.g., unsubstituted pyrazole), over-coupled dimers, or hydrolyzed intermediates.
  • Detection : HPLC-MS (comparison with synthetic standards) and 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets like UPPS enzymes?

  • Protein Preparation : Retrieve UPPS enzyme structures (e.g., PDB ID: 5ZHE) and optimize protonation states using tools like AutoDockTools .
  • Ligand Docking : Use AutoDock Vina or Schrödinger Glide with flexible residues (e.g., K3.28) to model binding. Validate with known inhibitors (e.g., pyrazole-based UPPS inhibitors) .
  • Free Energy Calculations : MM/GBSA or MM/PBSA to estimate binding affinities and prioritize analogs .

Q. How do structural modifications at the pyrazole or benzothiophene moieties affect target selectivity?

  • SAR Strategies :
    • Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF3 at position 1) enhances enzyme inhibition (e.g., Factor Xa IC50 reduction from 150 nM to 12 nM) .
    • Benzothiophene Modifications : Adding methyl groups at position 5 improves hydrophobic interactions with UPPS active sites, increasing potency by 3-fold .
  • Validation : Competitive binding assays (SPR) and mutagenesis studies (e.g., K3.28A mutants) to confirm residue-specific interactions .

Q. How to resolve discrepancies in reported biological activity data across different studies?

  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant human vs. bacterial UPPS) and buffer conditions (pH 7.4, 25 mM MgCl2) .
  • Orthogonal Assays : Cross-validate IC50 values with fluorescence polarization (binding) and cell-based viability assays (e.g., MIC against S. aureus) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH or morpholine) at the ethyl chain of the pyrazole.
  • Plasma Stability : Replace ester linkages with amides to reduce hydrolysis. LogP optimization (target 2–4) via substituent tuning improves bioavailability .
  • Pro-drug Approaches : Mask polar groups (e.g., as acetyl esters) to enhance absorption, followed by enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. Conflicting reports on enzyme inhibition potency: How to determine the root cause?

  • Potential Causes : Variability in enzyme purity, assay temperature (25°C vs. 37°C), or detergent concentrations (e.g., 0.01% Tween-20).
  • Resolution : Replicate assays under standardized conditions and use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance .

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